Product packaging for Ureidoglycolic Acid(Cat. No.:CAS No. 10346-27-7)

Ureidoglycolic Acid

Cat. No.: B13152531
CAS No.: 10346-27-7
M. Wt: 134.09 g/mol
InChI Key: NWZYYCVIOKVTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ureidoglycolic Acid (CAS 7424-03-5), specifically the (S)-enantiomer, is a key biochemical intermediate in the purine metabolism pathway, with particular significance in the study of anaerobic microbial metabolism . Its primary research value lies in its role as a native substrate for the enzyme ureidoglycolate dehydrogenase (EC 1.1.1.154), which catalyzes its oxidation to oxalurate during the degradation of allantoin . Enteric bacteria, such as E. coli , utilize this pathway to use allantoin as a sole nitrogen source under anaerobic conditions, making this compound essential for investigating bacterial nitrogen metabolism and utilization . The compound is formed from the spontaneous conversion of S-ureidoglycine, which itself is a product of the hydrolysis of allantoate by allantoate amidohydrolase . Researchers employ this compound to study the complete enzymatic pathway that eventually leads to the production of ammonia, carbon dioxide, and ATP, providing insights into fundamental biochemical energy cycles . The compound is provided as a solid and has a molecular formula of C₃H₆N₂O₄ and an average molecular weight of 134.09 g/mol . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O4 B13152531 Ureidoglycolic Acid CAS No. 10346-27-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10346-27-7

Molecular Formula

C3H6N2O4

Molecular Weight

134.09 g/mol

IUPAC Name

2-(carbamoylamino)-2-hydroxyacetic acid

InChI

InChI=1S/C3H6N2O4/c4-3(9)5-1(6)2(7)8/h1,6H,(H,7,8)(H3,4,5,9)

InChI Key

NWZYYCVIOKVTII-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)(NC(=O)N)O

Origin of Product

United States

Metabolic Pathways of Ureidoglycolic Acid

Purine (B94841) Catabolism and Allantoin (B1664786) Degradation

The breakdown of purine nucleotides is a fundamental metabolic process that ultimately leads to the formation of ureidoglycolic acid. This pathway, crucial for nitrogen recycling, involves the degradation of purine bases like guanine (B1146940) and hypoxanthine (B114508) into xanthine (B1682287), which is then oxidized to uric acid. Uric acid is subsequently converted to allantoin. tandfonline.com The degradation of allantoin marks a critical juncture leading to the production of this compound.

In aerobic organisms, the degradation of allantoin to this compound is a well-defined pathway. Allantoin is first hydrolyzed by the enzyme allantoinase to form allantoic acid. tandfonline.comru.nl Subsequently, the enzyme allantoicase acts on allantoic acid, breaking it down into S(-)-ureidoglycolic acid and urea (B33335). tandfonline.com This aerobic pathway is prominent in various bacteria, including Enterobacter cloacae. tandfonline.com

Under anaerobic conditions, the breakdown of allantoin follows a different route. In organisms like Streptococcus allantoicus and Arthrobacter allantoicus, allantoin is converted to allantoic acid. ru.nl However, instead of allantoicase, the enzyme allantoate (B10759256) amidohydrolase catalyzes the conversion of allantoate to (S)-ureidoglycolate and ammonia (B1221849). ru.nlecmdb.ca This pathway is essential for the anaerobic utilization of allantoin as a carbon and nitrogen source. ecmdb.ca

Degradation RouteKey EnzymeOrganismsEnd Products from Allantoate
Aerobic AllantoicaseEnterobacter cloacae, Pseudomonas speciesS(-)-Ureidoglycolic acid, Urea
Anaerobic Allantoate AmidohydrolaseStreptococcus allantoicus, Arthrobacter allantoicus(S)-Ureidoglycolate, Ammonia

This compound serves as a direct precursor to glyoxylate (B1226380), a key intermediate in the glyoxylate cycle which allows organisms to synthesize carbohydrates from fatty acids. ecmdb.ca The conversion of this compound to glyoxylate can occur through two primary enzymatic reactions. Ureidoglycolate lyase, found in fungi and some bacteria, catalyzes the breakdown of (S)-ureidoglycolate into glyoxylate and urea. researchgate.net Alternatively, ureidoglycolate amidohydrolase, present in plants and other bacteria, converts (S)-ureidoglycolate into glyoxylate, carbon dioxide, and ammonia. researchgate.netumaryland.edu The formation of glyoxylate from this compound is a critical step in reclaiming the carbon skeleton from purine degradation. ecmdb.canih.gov

The breakdown of this compound is a significant source of both urea and ammonia, which are vital for nitrogen metabolism and excretion. wikipedia.orgnih.gov As mentioned previously, the action of ureidoglycolate lyase on this compound directly yields urea and glyoxylate. researchgate.net In many organisms, this urea is then further hydrolyzed by urease into ammonia and carbon dioxide. wikipedia.orgresearchgate.net The alternative pathway involving ureidoglycolate amidohydrolase directly produces ammonia, along with carbon dioxide and glyoxylate. researchgate.net The production of ammonia is particularly important as it can be assimilated into other nitrogen-containing compounds. nih.gov It's also noteworthy that allantoic acid can spontaneously degrade into ammonia and this compound, which itself can spontaneously break down into urea and glyoxylic acid. nih.govasm.org

This compound in Specific Biotransformation Cascades

Conversion of Allantoic Acid to this compound

The conversion of allantoic acid to this compound is a central step in purine catabolism, catalyzed by different enzymes depending on the metabolic conditions.

In aerobic pathways, the enzyme allantoicase (allantoate amidinohydrolase) is responsible for this conversion, yielding this compound and urea. tandfonline.comru.nl This has been observed in bacteria such as Pseudomonas aeruginosa and Enterobacter cloacae. tandfonline.comru.nl

Conversely, in anaerobic pathways, allantoate amidohydrolase carries out the degradation of allantoic acid, producing (S)-ureidoglycolate and ammonia. ru.nlecmdb.ca This enzyme is crucial for organisms that rely on allantoin as a nutrient source in the absence of oxygen. ecmdb.ca

EnzymeReactionPathway
AllantoicaseAllantoic acid → this compound + UreaAerobic Purine Catabolism
Allantoate AmidohydrolaseAllantoic acid → (S)-Ureidoglycolate + AmmoniaAnaerobic Purine Catabolism

Transformation of this compound to Oxaluric Acid

The conversion of (S)-ureidoglycolic acid to oxaluric acid is a significant enzymatic step in the metabolic pathway of nitrogen utilization in some bacteria. nih.gov This transformation is primarily catalyzed by the enzyme (S)-ureidoglycolate dehydrogenase (AllD). nih.gov

(S)-ureidoglycolate dehydrogenase facilitates an NAD(P)-dependent oxidation reaction. nih.gov In this process, (S)-ureidoglycolate is converted to oxalurate (B1259098). nih.govwikipedia.org The enzyme can utilize either NAD+ or NADP+ as a cofactor, resulting in the production of oxalurate, along with NADH or NADPH, and a proton (H+). wikipedia.org In Escherichia coli, the enzyme designated as the product of the allD gene is specific for NAD+. genome.jpuniprot.org

The systematic name for this enzyme class is (S)-ureidoglycolate:NAD(P)+ oxidoreductase. wikipedia.org This reaction represents a key branch point in nitrogen metabolism. nih.govebi.ac.uk Following its formation, oxalurate can be further metabolized to yield ammonia and carbon dioxide through subsequent enzymatic reactions. nih.gov Research on cell-free extracts from Streptococcus allantoicus and Arthrobacter allantoicus has shown that only the optical isomer of this compound produced from allantoic acid is dehydrogenated. ru.nl Under the experimental conditions of that study, the reverse reaction, from oxaluric acid back to this compound, was not observed at a detectable rate. ru.nl

Interactive Data Table: Enzymes in this compound Transformation

Enzyme NameEC NumberSubstrate(s)Product(s)Organism Example
(S)-Ureidoglycolate Dehydrogenase [NAD(P)+]1.1.1.154(S)-ureidoglycolate, NAD+, NADP+Oxalurate, NADH, NADPH, H+Streptococcus allantoicus
Ureidoglycolate Dehydrogenase (NAD+)1.1.1.350(S)-ureidoglycolate, NAD+N-carbamoyl-2-oxoglycine, NADH, H+Escherichia coli

Connections to Other Central Metabolic Cycles

The metabolism of this compound is intricately linked to several central metabolic cycles, most notably the purine degradation pathway. wikipedia.org this compound is a key intermediate in the breakdown of purines in many organisms, including bacteria, plants, and some animals. nih.govplos.orgqmul.ac.uk

In the purine catabolic pathway, uric acid is converted to allantoin, which is then hydrolyzed to allantoic acid. tandfonline.com Allantoicase subsequently breaks down allantoic acid into urea and (S)-ureidoglycolate. plos.orgtandfonline.com At this juncture, the metabolic fate of ureidoglycolate diverges depending on the organism and environmental conditions. nih.gov

Nitrogen Metabolism: The transformation of ureidoglycolate serves as a critical link to nitrogen assimilation pathways. In some bacteria, the conversion to oxalurate by (S)-ureidoglycolate dehydrogenase is a pivotal step for utilizing allantoin as a sole nitrogen source, particularly under anaerobic conditions. nih.govuniprot.orgebi.ac.uk The subsequent breakdown of oxalurate releases ammonia, which can then be incorporated into various nitrogen-containing biomolecules. nih.gov In plants, ureidoglycolate can be hydrolyzed to glyoxylate and two molecules of ammonia, directly feeding into nitrogen assimilation. nih.gov Alternatively, it can be broken down into glyoxylate and urea. nih.govresearchgate.net The released urea or ammonia serves as a nitrogen source for other metabolic processes. nih.gov

Glyoxylate and Carbon Metabolism: this compound metabolism is also connected to carbon metabolism through the production of glyoxylate. nih.govresearchgate.net Glyoxylate can be a substrate for various metabolic pathways. For instance, in plants, it can be converted into glycine. researchgate.net Glyoxylate is a central intermediate in the glyoxylate cycle, an anabolic pathway that allows organisms like plants and bacteria to convert fats into carbohydrates. The production of glyoxylate from ureidoglycolate provides a direct entry point into these core metabolic processes. frontiersin.org

Urea Cycle: The degradation of this compound can produce urea. nih.govtandfonline.comresearchgate.net While distinct from the primary urea cycle involved in amino acid catabolism in ureotelic animals, the urea produced from purine breakdown can be further hydrolyzed by urease into ammonia and carbon dioxide, thus re-entering nitrogen metabolic pools. plos.org

The position of this compound as an intermediate in purine degradation places it at a crossroads, connecting the catabolism of nitrogenous bases with central nitrogen and carbon metabolic pathways. hmdb.canumberanalytics.compulsus.com

Enzymology of Ureidoglycolic Acid Metabolism

Enzymes Catalyzing Ureidoglycolic Acid Formation

The formation of this compound is a critical step in the breakdown of purine (B94841) degradation products. Two key enzymes are involved in this process: allantoate (B10759256) amidohydrolase and ureidoglycine aminohydrolase.

Allantoate Amidohydrolase (EC 3.5.3.9) Activity and Mechanisms

Allantoate amidohydrolase (AAH) catalyzes the hydrolysis of allantoate to produce (S)-ureidoglycine, ammonia (B1221849), and carbon dioxide. qmul.ac.ukuniprot.org This enzyme is essential for the ureide pathway in plants and bacteria, where it facilitates the release of ammonia from allantoate. qmul.ac.uk In plants, AAH is located in the endoplasmic reticulum and requires manganese for its activity. qmul.ac.uk

The reaction catalyzed by allantoate amidohydrolase is as follows: Allantoate + H₂O → (S)-Ureidoglycine + NH₃ + CO₂ qmul.ac.uk

Research has shown that AAH from both Arabidopsis thaliana (a non-legume) and soybean (a legume) form homodimers and release two moles of ammonium (B1175870) per mole of allantoate hydrolyzed. nih.gov The enzyme's activity can be inhibited by metal chelators like EDTA, as well as borate (B1201080) and fluoride. nih.govunipr.it

Ureidoglycine Aminohydrolase in Ureidoglycolate Production

(S)-Ureidoglycine aminohydrolase (UGlyAH) is the enzyme responsible for the conversion of (S)-ureidoglycine into (S)-ureidoglycolate and ammonia. nih.gov This reaction is a key step in the purine catabolism pathway in plants and some bacteria. nih.govebi.ac.uk UGlyAH utilizes a Mn²⁺ ion as a cofactor and exhibits enantioselectivity, specifically acting on the (S)-enantiomer of ureidoglycine. nih.gov The structure of UGlyAH from Arabidopsis thaliana has been shown to be a homo-octamer with a bi-cupin fold. nih.govebi.ac.uk

The reaction catalyzed by ureidoglycine aminohydrolase is: (S)-Ureidoglycine + H₂O → (S)-Ureidoglycolate + NH₃

Enzymes Catalyzing this compound Transformation

Once formed, this compound is further metabolized by a different set of enzymes. The primary enzyme involved in its transformation is ureidoglycolate dehydrogenase.

Ureidoglycolate Dehydrogenase (EC 1.1.1.154) Characteristics and Function

Ureidoglycolate dehydrogenase (AllD) catalyzes the NAD(P)⁺-dependent oxidation of (S)-ureidoglycolate to oxalurate (B1259098). nih.govwikipedia.org This enzyme is a key metabolic branch-point for nitrogen metabolism, particularly in bacteria like E. coli. nih.govplos.org The systematic name for this enzyme is (S)-ureidoglycolate:NAD(P)⁺ oxidoreductase. wikipedia.orgqmul.ac.uk While some forms of the enzyme can use both NAD⁺ and NADP⁺, others are specific to NAD⁺ (EC 1.1.1.350). qmul.ac.ukcreative-enzymes.com

The reaction is: (S)-ureidoglycolate + NAD(P)⁺ ⇌ oxalurate + NAD(P)H + H⁺ wikipedia.org

Structural and functional analyses have proposed a catalytic mechanism involving the deprotonation of the hydroxyl group of (S)-ureidoglycolate, followed by a hydride transfer to the NAD(P)⁺ cofactor. nih.gov

Other Enzymes Involved in Downstream Metabolization

In addition to dehydrogenation, ureidoglycolate can be metabolized through other enzymatic reactions.

Ureidoglycolate urea-lyase (EC 4.3.2.3) : This enzyme catalyzes the degradation of ureidoglycolate to glyoxylate (B1226380) and urea (B33335). nih.govresearchgate.net It has been characterized in legumes like chickpea and French bean. researchgate.netcsic.es The enzyme from chickpea exhibits Michaelis-Menten kinetics and is a metalloprotein, with its activity enhanced by several bivalent cations. researchgate.net

Ureidoglycolate amidohydrolase (EC 3.5.3.19) : This enzyme hydrolyzes ureidoglycolate to release two molecules of ammonia, carbon dioxide, and glyoxylate. nih.govnih.govoup.com In plants like Arabidopsis thaliana, this enzyme is crucial for the direct release of ammonia from ureidoglycolate. oup.com

Biochemical Characterization of this compound-Related Enzymes

The enzymes involved in this compound metabolism have been the subject of detailed biochemical studies to understand their structure, function, and regulation.

EnzymeEC NumberOrganism(s)Substrate(s)Product(s)Cofactor(s) / Properties
Allantoate Amidohydrolase 3.5.3.9Plants, BacteriaAllantoate, H₂O(S)-Ureidoglycine, NH₃, CO₂Requires Mn²⁺; Homodimer in Arabidopsis and soybean. qmul.ac.uknih.gov
(S)-Ureidoglycine Aminohydrolase 3.5.3.-Arabidopsis thaliana, Bacteria(S)-Ureidoglycine, H₂O(S)-Ureidoglycolate, NH₃Requires Mn²⁺; Homo-octameric structure. nih.gov
Ureidoglycolate Dehydrogenase 1.1.1.154Bacteria (E. coli, Arthrobacter allantoicus)(S)-Ureidoglycolate, NAD(P)⁺Oxalurate, NAD(P)H, H⁺Can use both NAD⁺ and NADP⁺ in some species. nih.govqmul.ac.uk
Ureidoglycolate Dehydrogenase (NAD⁺) 1.1.1.350Escherichia coli(S)-Ureidoglycolate, NAD⁺Oxalurate, NADH, H⁺Specific for NAD⁺. creative-enzymes.com
Ureidoglycolate Urea-lyase 4.3.2.3Legumes (Chickpea, French bean)(S)-UreidoglycolateGlyoxylate, UreaMetalloprotein, activity enhanced by bivalent cations. researchgate.net
Ureidoglycolate Amidohydrolase 3.5.3.19Plants (Arabidopsis thaliana)(S)-Ureidoglycolate, H₂OGlyoxylate, 2 NH₃, CO₂Releases ammonia directly. nih.govoup.com

Catalytic Mechanisms and Substrate Specificity

The metabolic fate of this compound is determined by a set of distinct enzymes, each with a unique catalytic mechanism and substrate specificity. These enzymes channel this compound into different pathways for nitrogen and carbon assimilation, reflecting the diverse metabolic needs of various organisms. The primary enzymes involved are (S)-ureidoglycolate dehydrogenase, ureidoglycolate lyase, and ureidoglycolate amidohydrolase.

Ureidoglycolate Dehydrogenase (AllD)

(S)-Ureidoglycolate dehydrogenase (AllD), classified under EC 1.1.1.154, catalyzes the NAD(P)+-dependent oxidation of (S)-ureidoglycolate to oxalurate. researchgate.netresearchgate.net This reaction is a key branch point in purine degradation pathways in some bacteria, such as Escherichia coli. researchgate.netnih.gov The systematic name for this enzyme is (S)-ureidoglycolate:NAD(P)+ oxidoreductase. researchgate.net

The proposed catalytic mechanism for E. coli AllD involves a hydride transfer from the chiral carbon of (S)-ureidoglycolate to the C4 atom on the B-face of the nicotinamide (B372718) ring of the cofactor. nih.gov Structural and kinetic analyses have identified His116 as the general catalytic base in this reaction. nih.gov Site-directed mutagenesis studies have shown that mutating His116 to alanine (B10760859) results in a completely inactive enzyme. nih.gov Another critical residue, Arg48, is also essential for catalysis and/or substrate binding, as its mutation to alanine also abolishes enzyme activity. nih.gov Asp141, while not the general base, plays a crucial role in substrate binding. nih.gov

The substrate specificity of AllD varies among species. The enzyme from E. coli shows a strong preference for NAD+ as a cofactor over NADP+. nih.gov

Ureidoglycolate Lyase (UGL)

Ureidoglycolate lyase (UGL), designated as EC 4.3.2.3, catalyzes the cleavage of (S)-ureidoglycolate into glyoxylate and urea. nih.govmdpi.com This enzyme is a metalloprotein, with its activity being enhanced by the presence of divalent cations like Mn2+ and inhibited by metal chelators such as EDTA. researchgate.netnih.gov The enzyme from chickpea (Cicer arietinum) has been shown to be a hexamer with a native molecular mass of approximately 180 kDa. researchgate.net

The catalytic mechanism of UGL is stereospecific, acting exclusively on (S)-ureidoglycolate. nih.govnih.gov The (+) enantiomer of ureidoglycolate is not a substrate for the enzyme from chickpea. nih.gov The reaction is believed to proceed through a mechanism similar to that of fumarylacetoacetate hydrolase. nih.gov Potent competitive inhibitors for UGL have been designed to mimic the transient species formed during catalysis, with compounds containing a 2,4-dioxocarboxylate moiety being particularly effective. nih.gov For instance, 2,4-dioxo-4-phenylbutanoic acid is a powerful inhibitor with a KI value of 2.2 nM. nih.gov

The substrate specificity of UGL from chickpea has been studied, showing Michaelian kinetics for (S)-ureidoglycolate. nih.gov The enzyme can also utilize phenylhydrazine (B124118) as a substrate. csic.es

Ureidoglycolate Amidohydrolase (UAH)

Ureidoglycolate amidohydrolase (UAH), with the systematic name (S)-ureidoglycolate amidohydrolase (decarboxylating) (EC 3.5.3.19), catalyzes the hydrolysis of (S)-ureidoglycolate to produce glyoxylate, two molecules of ammonia, and one molecule of carbon dioxide. core.ac.uknih.gov This enzyme is prevalent in plants, such as Arabidopsis thaliana, where it plays a crucial role in the final step of the ureide pathway for nitrogen recovery. researchgate.net

Structural analyses of UAH from Arabidopsis thaliana have provided significant insights into its catalytic mechanism. The enzyme possesses a bimetal reaction center where the substrate, (S)-ureidoglycolate, directly coordinates with the two metal ions. researchgate.net The active site undergoes a conformational change from an open to a closed state upon ligand binding. researchgate.net This structural rearrangement is a key determinant of the enzyme's strict substrate specificity. researchgate.net UAH is structurally homologous to allantoate amidohydrolase (AAH), another enzyme in the ureide pathway. However, the active site of UAH is smaller than that of AAH, which accommodates the larger substrate, allantoate. This difference in active-site size and the specific interaction environment are crucial for distinguishing between their respective substrates. researchgate.net

The catalytic process involves the hydrolytic cleavage of the amide bond in ureidoglycolate, leading to the formation of carbamate (B1207046) and hydroxyglycine as primary products, which then spontaneously break down to the final products. nih.gov

Data Tables

Table 1: Comparison of Enzymes in this compound Metabolism

EnzymeEC NumberReaction CatalyzedProductsCofactor/Prosthetic Group
(S)-Ureidoglycolate Dehydrogenase 1.1.1.154(S)-ureidoglycolate + NAD(P)+ → oxalurate + NAD(P)H + H+Oxalurate, NAD(P)HNAD(P)+
Ureidoglycolate Lyase 4.3.2.3(S)-ureidoglycolate → glyoxylate + ureaGlyoxylate, UreaDivalent metal ions (e.g., Mn2+)
Ureidoglycolate Amidohydrolase 3.5.3.19(S)-ureidoglycolate + H2O → glyoxylate + 2 NH3 + CO2Glyoxylate, Ammonia, Carbon DioxideBimetal center

Table 2: Kinetic Parameters of Ureidoglycolate Metabolizing Enzymes

EnzymeOrganismSubstrateKm
Ureidoglycolate Lyase Cicer arietinum (chickpea)(S)-ureidoglycolate (with Mn2+)6 µM
Ureidoglycolate Lyase Cicer arietinum (chickpea)(S)-ureidoglycolate (without Mn2+)10 µM
Ureidoglycolate Lyase Cicer arietinum (chickpea)Phenylhydrazine4.0 mM
Ureidoglycolate Lyase Phaseolus vulgaris (French bean)Phenylhydrazine8.5 mM
(S)-Ureidoglycolate Dehydrogenase (AllD) H116A mutant Escherichia coli(S)-ureidoglycolateInactive
(S)-Ureidoglycolate Dehydrogenase (AllD) R48A mutant Escherichia coli(S)-ureidoglycolateInactive

Genetic Regulation of Ureidoglycolic Acid Metabolic Pathways

Identification of Gene Clusters and Operons Encoding Ureidoglycolic Acid Pathway Enzymes

In many bacteria, the genes encoding the enzymes for purine (B94841) degradation are often organized into clusters or operons, allowing for coordinated regulation.

A prime example is found in the soil bacterium Bacillus subtilis. Here, a significant portion of the genes required for the utilization of purines as a nitrogen source are located in a large gene cluster. nih.govresearchgate.netasm.org This cluster contains 14 genes, excluding pucI, which are organized into six distinct transcription units. nih.govresearchgate.netasm.org These genes encode enzymes such as xanthine (B1682287) dehydrogenase, uricase, allantoinase, and allantoate (B10759256) amidohydrolase, which are all essential for the pathway leading to this compound and beyond. nih.govresearchgate.netasm.org The clustering of these genes facilitates their simultaneous expression when preferred nitrogen sources are scarce. nih.govresearchgate.netasm.org

Similarly, in Escherichia coli, the genes responsible for the metabolism of allantoin (B1664786) and glyoxylic acid are also clustered. nih.gov This arrangement allows for the coordinated control of the enzymes that convert allantoin, a precursor to this compound, into glyoxylate (B1226380). nih.govresearchgate.net In Pseudomonas aeruginosa, while some genes for initial deamination steps are scattered, those encoding enzymes for the degradation of hypoxanthine (B114508) to this compound are linked. nih.gov

This organization into operons and gene clusters is a common strategy in prokaryotes to ensure the efficient and controlled expression of functionally related genes in metabolic pathways.

Transcriptional Activators and Regulatory Proteins Governing Metabolism

The expression of the this compound metabolic pathway genes is governed by specific transcriptional regulatory proteins that respond to the presence or absence of key metabolites.

In Bacillus subtilis, the transcriptional activator PucR plays a central role in regulating the purine degradation pathway. nih.govresearchgate.netasm.org PucR is a positive regulator for most of the puc genes. nih.govresearchgate.netasm.org In the absence of a functional PucR protein, the expression of these genes is significantly reduced. nih.govresearchgate.netasm.org PucR itself is part of a regulon that includes 15 genes involved in purine catabolism. asm.orgnih.gov The expression of these genes is induced under nitrogen-limiting conditions. nih.gov Interestingly, PucR can also act as a repressor for its own gene (pucR) and for the pucABCDE operon, demonstrating a dual regulatory function. nih.govresearchgate.net This intricate control mechanism allows the cell to fine-tune the levels of purine-degrading enzymes in response to nitrogen availability. nih.gov

In Escherichia coli, the metabolism of allantoin is controlled by the repressor protein AllR. nih.govnih.gov AllR is a DNA-binding transcription factor that regulates genes involved in the anaerobic utilization of allantoin as a nitrogen source. nih.govunam.mx When allantoin is present, it activates the repressor function of AllR, which in turn represses the genes required for energy production from this pathway. nih.gov However, when glyoxylate, a downstream product, accumulates, it inactivates AllR, leading to the derepression of the energy production pathway. nih.govasm.org This dual sensing of both allantoin and glyoxylate allows E. coli to switch between using the pathway for nitrogen assimilation or for energy production. nih.gov The genes involved in allantoin utilization are organized into four operons, and their transcription is influenced by both AllR and another regulator, AllS. escholarship.org

In the fungus Aspergillus nidulans, the pathway-specific regulatory protein UaY is a key transcriptional activator for genes involved in purine utilization. nih.govasm.orgoup.com UaY is required for the expression of at least nine unlinked genes responsible for the uptake and metabolism of purine compounds. nih.govasm.org The uaY gene itself is expressed constitutively and is not under the control of nitrogen levels. nih.gov UaY contains a zinc binuclear cluster domain, which is characteristic of many fungal transcriptional activators, and it binds to specific sequences in the promoter regions of its target genes. oup.comembopress.org Upon induction by uric acid, UaY rapidly accumulates in the nucleus, where it activates the transcription of the purine catabolism genes. uoa.gr

Table 1: Key Transcriptional Regulators of this compound Precursor Pathways

Regulator Organism Function Target Genes/Operons
PucR Bacillus subtilis Primarily a positive regulator, but also a repressor for pucR and pucABCDE. nih.govresearchgate.netasm.orgnih.govresearchgate.net puc gene cluster (e.g., pucFG, pucH, pucI, pucJKLM) and gde. nih.govnih.gov
AllR Escherichia coli Repressor that controls the switch between nitrogen assimilation and energy production. nih.govasm.org Allantoin and glyoxylate utilization operons. nih.govescholarship.org
UaY Aspergillus nidulans Positive transcriptional activator. nih.govasm.orgoup.com At least nine unlinked genes for purine uptake and metabolism. nih.govasm.org

Role of Effector Molecules in Gene Expression Modulation

The activity of transcriptional regulators is often modulated by small molecules known as effectors, which are typically intermediates or products of the metabolic pathway they control.

In Bacillus subtilis, several intermediates of the purine degradation pathway, including uric acid, allantoin, and allantoic acid, act as effector molecules for PucR-dependent regulation. nih.govresearchgate.netasm.org The presence of these molecules is crucial for the PucR-mediated activation of the puc genes. researchgate.netfrontiersin.org For instance, the addition of allantoin to the growth medium leads to a significant increase in the expression of most of the puc genes. nih.govresearchgate.netasm.org

In Escherichia coli, both allantoin and glyoxylate serve as effector molecules for the AllR regulator. nih.govescholarship.org Allantoin activates the repressor function of AllR, while glyoxylate inactivates it. nih.gov This allows the cell to respond to the levels of both the initial substrate and a downstream product of the pathway. nih.gov

For the fungal regulator UaY in Aspergillus nidulans, uric acid is the primary effector molecule. nih.govasm.orgoup.com The presence of uric acid triggers the induction of the purine catabolism genes by promoting the nuclear accumulation and activity of UaY. uoa.grasm.org

Table 2: Effector Molecules and Their Regulatory Roles

Effector Molecule Regulator Organism Regulatory Effect
Uric Acid PucR Bacillus subtilis Induces PucR-dependent gene expression. nih.govresearchgate.netasm.orgfrontiersin.org
Allantoin PucR Bacillus subtilis Induces PucR-dependent gene expression. nih.govresearchgate.netasm.org
Allantoic Acid PucR Bacillus subtilis Induces PucR-dependent gene expression. nih.govresearchgate.netasm.org
Allantoin AllR Escherichia coli Activates the repressor function of AllR. nih.gov
Glyoxylate AllR Escherichia coli Inactivates the repressor function of AllR. nih.gov
Uric Acid UaY Aspergillus nidulans Induces UaY-mediated gene expression. nih.govasm.orgoup.comuoa.grasm.org

Mechanisms of Nitrogen Catabolite Control on this compound Metabolism

The expression of genes involved in the degradation of alternative nitrogen sources, such as purines, is often subject to a global regulatory system known as nitrogen catabolite repression (NCR). This mechanism ensures that preferred nitrogen sources, like ammonia (B1221849) and glutamate, are utilized first.

In Bacillus subtilis, the expression of the puc genes is subject to both pathway-specific control by PucR and general nitrogen catabolite control. nih.govresearchgate.netasm.org The genes are expressed under nitrogen-limiting conditions but are repressed when preferred nitrogen sources are abundant. nih.govresearchgate.netasm.org The global nitrogen-regulatory protein TnrA is involved in this process, mediating the induction of pucR expression under nitrogen limitation. nih.govnih.govasm.org

In Aspergillus nidulans, the expression of genes involved in purine catabolism is also repressed by ammonium (B1175870). researchgate.net This repression is mediated by the broad-domain GATA factor AreA. researchgate.net Therefore, for the purine degradation pathway to be active, two conditions must be met: the absence of a preferred nitrogen source (relieving AreA-mediated repression) and the presence of an inducer like uric acid (activating UaY). tandfonline.com

In the yeast Saccharomyces cerevisiae, the expression of genes in the allantoin pathway is also under the control of NCR. researchgate.net This regulation involves several GATA factors, including the activators Gln3 and Gat1, and the repressors Dal80 and Deh1. researchgate.nettandfonline.comnih.gov These factors bind to specific DNA sequences in the promoter regions of nitrogen-regulated genes, thereby controlling their transcription in response to the nitrogen status of the cell. researchgate.net


Microbial Metabolism of Ureidoglycolic Acid

Ureidoglycolic Acid Pathways in Specific Bacterial Genera

Bacteria have evolved efficient systems to degrade this compound, typically breaking it down into urea (B33335) and glyoxylate (B1226380). These pathways are often encoded by gene clusters that are tightly regulated in response to the availability of nitrogen sources.

Streptococcus allantoicus

Streptococcus allantoicus, an anaerobic bacterium, metabolizes allantoin (B1664786) via a pathway that generates this compound. yeastgenome.org The key enzyme in this bacterium for the breakdown of this compound is ureidoglycolate synthetase (also referred to as ureidoglycolate lyase). ebi.ac.ukbac-lac.gc.ca This enzyme catalyzes the cleavage of ureidoglycolate into glyoxylate and urea. bac-lac.gc.ca Studies on the purified enzyme from S. allantoicus have shown that its activity is maximal at a pH range of 8.4 to 8.8 and does not require cofactors. ebi.ac.uk The degradation of allantoate (B10759256) to ureidoglycolate involves the enzyme allantoate amidohydrolase, which has been identified in cell-free extracts of this organism. yeastgenome.orgnih.gov

Arthrobacter allantoicus

Similar to Streptococcus allantoicus, Arthrobacter allantoicus is a bacterium isolated from ditch mud that can degrade allantoin anaerobically. yeastgenome.org The metabolic pathway involves the intermediate formation of allantoic acid and subsequently this compound. yeastgenome.org Cell-free extracts of A. allantoicus have demonstrated the presence of allantoate amidohydrolase, an enzyme that converts allantoate into ureidoglycine, ammonia (B1221849), and carbon dioxide, leading to the formation of ureidoglycolate. yeastgenome.orgnih.govsemanticscholar.org

Escherichia coli

In Escherichia coli, the degradation of allantoin for use as a nitrogen source proceeds through a pathway where (S)-ureidoglycolic acid is a central intermediate. yeastgenome.org The pathway begins with the conversion of allantoin to allantoic acid by allantoinase. yeastgenome.org Allantoic acid is then acted upon by allantoate amidohydrolase, yielding (S)-ureidoglycine, ammonia, and carbon dioxide. nih.govyeastgenome.org Subsequently, (S)-ureidoglycine aminohydrolase converts (S)-ureidoglycine to (S)-ureidoglycolic acid and another molecule of ammonia. yeastgenome.org

The final step in this specific pathway is catalyzed by ureidoglycolate lyase, the product of the allA gene, which cleaves (S)-ureidoglycolic acid into urea and glyoxylate. yeastgenome.orgnih.gov The genes responsible for allantoin and glyoxylate metabolism are clustered together in the E. coli genome, and their expression is regulated by the AllR transcriptional regulator. nih.gov

Pseudomonas aeruginosa

Pseudomonas aeruginosa is capable of degrading allantoate and ureidoglycolate. nih.gov The pathway involves the breakdown of (S)-Ureidoglycolic acid to produce glyoxylic acid. oup.com This bacterium possesses the necessary enzymes to utilize intermediates of the purine (B94841) degradation pathway. plos.orguoa.gr The metabolism of these compounds is part of its versatile metabolic capacity, allowing it to adapt to various environments. uq.edu.aunih.gov An acidic environment has been shown to modulate biofilm formation and antibiotic resistance in this organism. apsnet.org

Bacillus subtilis

In the soil bacterium Bacillus subtilis, this compound is an intermediate in the purine catabolic pathway. nih.gov The genes for this pathway are subject to both general nitrogen catabolite control and specific regulation by the PucR transcription activator. nih.gov Research has shown that a mutant in the pucR gene (previously yunI) is unable to utilize this compound as a sole nitrogen source. nih.gov It is proposed that this compound spontaneously degrades into urea and glyoxylic acid, the latter of which is toxic to the cell if it is not further metabolized. nih.gov

This compound Pathways in Fungi

In many fungi, the degradation of purines to ammonia is a crucial pathway for nitrogen acquisition, especially in nitrogen-poor environments. apsnet.orgresearchgate.net This pathway, known as the allantoin degradation pathway, involves this compound as a key intermediate.

In the model yeast Saccharomyces cerevisiae, the genes for allantoin degradation are clustered in the DAL (Degradation of ALlantoin) locus on chromosome IX. semanticscholar.orgnih.gov The pathway sequentially converts allantoin to allantoate via allantoinase (Dal1), and then to ureidoglycolate via allantoicase (Dal2). yeastgenome.orgnih.gov The enzyme ureidoglycolate lyase, encoded by the DAL3 gene, then cleaves ureidoglycolate into urea and glyoxylate. yeastgenome.orgnih.govnih.gov This enzyme is sometimes referred to as ureidoglycolate hydrolase in older literature, but it functions as a lyase. nih.govnih.gov The expression of the DAL genes is tightly regulated, being induced by allophanate (B1242929) (an intermediate of urea degradation) and subject to nitrogen catabolite repression. nih.govapsnet.org

This pathway is conserved in many other fungi.

In Aspergillus nidulans , the purine degradation pathway is well-characterized, and the enzyme ureidoglycolate lyase (UglA) is localized to peroxisomes. uoa.gr

Candida tropicalis also localizes its ureidoglycolate lyase to peroxisomes, and the enzyme is activated by bivalent metal ions such as Mn²⁺.

In the pathogenic yeast Cryptococcus neoformans , the pathway features a notable fusion protein that combines the functions of allantoicase and ureidoglycolate hydrolase into a single polypeptide chain. plos.org

The plant pathogenic fungus Colletotrichum graminicola utilizes the purine degradation pathway, including the cleavage of ureidoglycolate, to generate ammonium (B1175870) during the infection process. apsnet.orgresearchgate.net

Conversely, the pathogenic yeast Candida glabrata is an exception, as it has lost the DAL gene cluster and therefore cannot catabolize allantoin. oup.com

Table of Genes and Enzymes in this compound Metabolism

OrganismGene(s)EnzymeFunction
Bacteria
Streptococcus allantoicus-Ureidoglycolate Synthetase/LyaseCleaves ureidoglycolate into glyoxylate and urea. ebi.ac.ukbac-lac.gc.ca
-Allantoate AmidohydrolaseInvolved in the formation of ureidoglycolate from allantoate. yeastgenome.orgnih.gov
Escherichia coliallAUreidoglycolate LyaseCleaves (S)-ureidoglycolic acid into urea and glyoxylate. yeastgenome.orgnih.gov
allRTranscriptional RegulatorControls expression of allantoin and glyoxylate metabolism genes. nih.gov
Bacillus subtilispucR (yunI)Transcriptional ActivatorEssential for the induction of the purine catabolic pathway. nih.gov
Fungi
Saccharomyces cerevisiaeDAL1AllantoinaseConverts allantoin to allantoate. yeastgenome.orgnih.gov
DAL2AllantoicaseConverts allantoate to ureidoglycolate and urea. nih.govnih.gov
DAL3Ureidoglycolate LyaseCleaves ureidoglycolate into glyoxylate and urea. yeastgenome.orgnih.govnih.gov
Aspergillus nidulansuglAUreidoglycolate LyasePeroxisomal enzyme that cleaves ureidoglycolate. uoa.gr
Candida tropicalis-Ureidoglycolate LyasePeroxisomal enzyme activated by bivalent metal ions.
Cryptococcus neoformans-Allantoicase-Ureidoglycolate Hydrolase Fusion ProteinA bifunctional enzyme involved in ureidoglycolate formation and degradation. plos.org

Saccharomyces cerevisiae Allantoin Degradation

The baker's yeast, Saccharomyces cerevisiae, is a model organism for studying the degradation of allantoin, a product of uric acid breakdown. plos.org This yeast can efficiently use allantoin as its sole nitrogen source by catabolizing it in a five-step pathway that culminates in the formation of glyoxylate, ammonia, and carbon dioxide. nih.govwikipathways.org this compound is a central intermediate in this pathway.

In S. cerevisiae, the degradation pathway begins with allantoin and proceeds through the following steps:

Allantoinase (DAL1) hydrolyzes allantoin to allantoate. plos.org

Allantoicase (DAL2) then degrades allantoate, producing (S)-ureidoglycolate and urea. plos.orguniprot.org

The crucial step involving (S)-ureidoglycolate is catalyzed by ureidoglycolate lyase (DAL3) . plos.orgoup.com This enzyme cleaves ureidoglycolate into a second molecule of urea and glyoxylate. nih.govoup.com

The genes encoding these enzymes (DAL1, DAL2, DAL3), along with a permease (DAL4) and other related proteins, are organized into the DAL gene cluster, the largest metabolic gene cluster known in yeast. plos.org The expression of these genes is coordinately regulated and induced by the presence of allophanate, the final intermediate of the pathway, which is produced from the breakdown of urea. nih.govtandfonline.com This regulatory mechanism ensures that the enzymes for allantoin degradation are synthesized only when a substrate that can be fully metabolized to allophanate is available. nih.gov

Table 1: Key Enzymes in Saccharomyces cerevisiae Allantoin Degradation Pathway
GeneEnzymeFunction in Pathway
DAL1AllantoinaseConverts allantoin to allantoate. plos.org
DAL2AllantoicaseConverts allantoate to ureidoglycolate and urea. plos.orguniprot.org
DAL3Ureidoglycolate LyaseCleaves ureidoglycolate into glyoxylate and urea. plos.orgoup.com

Aspergillus nidulans Purine Metabolism

The filamentous fungus Aspergillus nidulans also catabolizes purines to utilize them as a nitrogen source, but its genetic organization and regulation differ from S. cerevisiae. nih.govplos.org In A. nidulans, the genes for the purine degradation pathway are not clustered but are scattered throughout the genome. plos.org The pathway degrades purines like hypoxanthine (B114508) and xanthine (B1682287) down to uric acid, which is then further catabolized through allantoin and allantoate to ureidoglycolate. nih.govresearchgate.net

The final step in this pathway before the release of simple nitrogenous compounds involves the breakdown of ureidoglycolate. nih.gov In fungi, this step is typically catalyzed by ureidoglycolate lyase (EC 4.3.2.3), which breaks down (S)-ureidoglycolate into glyoxylate and urea. nih.gov This is the same enzymatic reaction that occurs in S. cerevisiae. The regulation of the purine degradation genes in A. nidulans involves a pathway-specific regulatory protein, UAY, which responds to the presence of uric acid as an inducer molecule. nih.gov

Distinct Metabolic Strategies in Anaerobic and Aerobic Microbial Environments

The breakdown of ureidoglycolate can proceed via two distinct enzymatic reactions, reflecting different metabolic strategies often linked to the presence or absence of oxygen. oup.com These two routes yield different nitrogenous products, glyoxylate being a common product in both.

Ureidoglycolate Lyase (EC 4.3.2.3) : This enzyme catalyzes the cleavage of (S)-ureidoglycolate into one molecule of urea and one molecule of glyoxylate. nih.govoup.comexpasy.org This pathway is common in many bacteria and fungi, including Saccharomyces cerevisiae and Escherichia coli. oup.com The production of urea is significant because it can be further hydrolyzed by urease into ammonia and carbon dioxide. This strategy is particularly relevant in facultative anaerobes like S. cerevisiae, which can grow vigorously in anaerobic conditions, and in bacteria that utilize allantoin anaerobically. nih.govplos.org

Ureidoglycolate Amidohydrolase (EC 3.5.3.19) : This enzyme hydrolyzes (S)-ureidoglycolate directly into two molecules of ammonia , one molecule of carbon dioxide, and one molecule of glyoxylate. oup.comwikipedia.orgqmul.ac.uk This pathway bypasses the formation of urea. oup.com The direct release of ammonia makes nitrogen immediately available for assimilation into cellular components. This enzyme was originally described in plants and represents a more direct route to usable nitrogen. oup.comexpasy.org

The choice between these two pathways represents a key metabolic divergence. The lyase pathway, producing urea, is prevalent in many microbes, while the amidohydrolase pathway offers a more direct route to ammonia, which is characteristic of plant ureide catabolism and may be favored in aerobic environments where nitrogen assimilation is rapid. oup.comint-res.com

Table 2: Comparison of Ureidoglycolate Degradation Enzymes
EnzymeEC NumberReactionKey Nitrogen ProductCommon In
Ureidoglycolate Lyase4.3.2.3(S)-ureidoglycolate → glyoxylate + urea nih.govUreaBacteria, Fungi (S. cerevisiae, A. nidulans) nih.govoup.com
Ureidoglycolate Amidohydrolase3.5.3.19(S)-ureidoglycolate + H₂O → glyoxylate + 2 NH₃ + CO₂ qmul.ac.ukAmmoniaPlants oup.comexpasy.org

Ecological and Environmental Significance of Microbial this compound Metabolism

The microbial metabolism of this compound is a critical component of global nitrogen cycling. nih.govlibretexts.org Purines are abundant nitrogen-rich organic molecules in all living cells and, upon cell death and decomposition, become a significant source of nitrogen in various ecosystems. int-res.comlibretexts.org

The breakdown of ureidoglycolate by microbes has several key ecological implications:

Nutrient Remineralization : Microorganisms that degrade purines via the ureidoglycolate pathway play a fundamental role as decomposers. libretexts.org They convert complex organic nitrogen from purines into simpler, inorganic forms like ammonia or readily usable organic forms like urea. int-res.com

Nitrogen Availability : The release of urea and ammonia from ureidoglycolate catabolism makes nitrogen accessible to a broader range of organisms in the ecosystem, including plants, phytoplankton, and other bacteria that may lack the complete purine degradation pathway. int-res.com In estuarine and coastal environments, bacterial catabolism of purines can be a major source of the urea pool, which in turn supports phytoplankton growth. int-res.com

Competitive Advantage : The ability to metabolize purines down to ureidoglycolate and beyond provides a distinct ecological niche and a competitive advantage for microorganisms, especially in nitrogen-limited environments. libretexts.org It allows them to thrive on nutrient sources that are unavailable to many other species.

Biogeochemical Cycling : Collectively, these microbial activities are a driving force in the biogeochemical cycling of nitrogen and carbon, ensuring the continuous turnover and availability of these essential elements for sustaining life. libretexts.orglibretexts.org

Ureidoglycolic Acid in Plant Metabolism

Involvement in Purine (B94841) Alkaloid Degradation Pathways (e.g., Caffeine Catabolism in Camellia sinensis)

In plants, the breakdown of purine alkaloids like caffeine (in species such as Camellia sinensis) follows the conventional purine catabolism pathway. This intricate process ultimately leads to the recovery of nitrogen from the purine ring structure. Ureidoglycolic acid emerges as a transient but essential molecule in the final stages of this pathway.

The degradation of caffeine begins with a series of demethylations to form xanthine (B1682287). Xanthine is then oxidized to uric acid, which is subsequently converted to allantoin (B1664786). The pathway continues with the hydrolysis of allantoin to allantoate (B10759256). The formation of this compound occurs in the subsequent step, catalyzed by the enzyme allantoate amidohydrolase (AAH). This enzyme hydrolyzes allantoate to yield ureidoglycolate, carbon dioxide, and two molecules of ammonium (B1175870). nih.gov The final step in this sequence is the breakdown of this compound. This can be accomplished by one of two enzymes:

Ureidoglycolate lyase (UGL) , which catalyzes the conversion of (S)-ureidoglycolate to glyoxylate (B1226380) and urea (B33335). nih.gov

Ureidoglycolate amidohydrolase (UAH) , which hydrolyzes (S)-ureidoglycolate to glyoxylate, two molecules of ammonia (B1221849), and carbon dioxide. wikipedia.org

Both reactions result in the formation of glyoxylate and the release of the remaining nitrogen from the purine ring in a usable form. While the specific activities of these enzymes in Camellia sinensis are not extensively detailed, the conservation of the purine degradation pathway across plant species points to the indispensable role of this compound as an intermediate.

Research on allantoate amidohydrolase in other plant species, such as Arabidopsis thaliana and soybean (Glycine max), has provided insights into the kinetics of the enzyme responsible for producing this compound.

EnzymePlant SpeciesKm for Allantoate (µM)
Allantoate Amidohydrolase (AtAAH)Arabidopsis thaliana30.1 ± 7.9
Allantoate Amidohydrolase (GmAAH)Glycine max (Soybean)80.9 ± 12.3

The Michaelis constant (Km) represents the substrate concentration at which the enzyme reaction rate is at half-maximum. A lower Km value indicates a higher affinity of the enzyme for the substrate. nih.gov

Significance in Plant Nitrogen Storage and Transport

These ureides are transported via the xylem to the shoots and other sink tissues. In these tissues, the stored nitrogen must be released in a form that can be readily assimilated, such as ammonia. This is where the catabolism of ureides, and the formation of this compound, becomes significant. The breakdown of the transported allantoate to ureidoglycolate and then to glyoxylate and ammonia or urea liberates the fixed nitrogen, making it available for the synthesis of amino acids, nucleotides, and other nitrogen-containing compounds. nih.gov

Even in non-nodulating plants, the purine degradation pathway is crucial for recycling the nitrogen from the turnover of nucleic acids. The presence of ureides and the enzymes for their degradation in a wide range of plants underscores the universal importance of this pathway. Studies on the model plant Arabidopsis thaliana have quantified the concentrations of this compound's precursors, allantoin and allantoate, in various tissues, highlighting the active transport and metabolism of these nitrogenous compounds throughout the plant.

CompoundPlant Tissue (Arabidopsis thaliana)Concentration (nmol/mg Dry Weight)
AllantoinRoots18.2
AllantoinShoots6.3
AllantoateRootsNot specified
AllantoateShootsNot specified

Concentrations of allantoin in the roots and shoots of 2-week-old Arabidopsis plants illustrate the presence of these nitrogen transport compounds. nih.gov The subsequent breakdown of allantoate leads to the formation of this compound.

Analytical Methodologies for Ureidoglycolic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of ureidoglycolic acid, providing the necessary separation from other metabolites in complex biological samples. Coupled with mass spectrometry, these techniques offer high sensitivity and specificity for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, a chemical derivatization step is essential to increase their volatility and thermal stability. Trimethylsilylation (TMS) is a common derivatization technique for compounds with polar functional groups, such as the carboxylic acid and ureido groups in this compound. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace active hydrogens with TMS groups.

The derivatized this compound can then be separated on a GC column, typically a fused-silica capillary column with a non-polar or medium-polarity stationary phase. The separated derivative enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak and a series of fragment ions that are characteristic of the molecule's structure. The fragmentation pattern of TMS derivatives often includes characteristic losses of methyl groups (M-15) and the TMS group itself. For quantitative analysis, selected ion monitoring (SIM) is often employed to enhance sensitivity and specificity by monitoring only the characteristic ions of the target analyte.

Table 1: Illustrative GC-MS Parameters for the Analysis of TMS-Derivatized this compound

Parameter Example Condition
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with pyridine
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial 70 °C, ramp to 300 °C at 5 °C/min, hold for 5 min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Acquisition Mode Full Scan (m/z 50-600) for identification, Selected Ion Monitoring (SIM) for quantification

Note: These are representative conditions and require optimization for specific instrumentation and applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a predominant technique for metabolomics and the analysis of polar, non-volatile compounds like this compound, as it often does not require derivatization. The separation can be achieved using various column chemistries.

Reversed-Phase (RP) Chromatography: While traditional C18 columns may offer limited retention for highly polar compounds, they can be used with ion-pairing reagents or by employing columns with polar end-capping or polar-embedded stationary phases.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the retention and separation of highly polar compounds. The stationary phases are polar (e.g., bare silica, or bonded with amide or diol groups), and the mobile phases consist of a high percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. This compound can be detected in either positive or negative ion mode, though negative ion mode is often preferred for acidic compounds as it readily forms the [M-H]⁻ ion. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed, operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M-H]⁻ of this compound) is selected and fragmented, and a specific product ion is monitored.

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

Parameter Example Condition
LC Column HILIC (e.g., Amide or Silica-based, 100 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 10 mM Ammonium (B1175870) Formate, pH 3.5
Mobile Phase B Acetonitrile
Gradient Start at 95% B, decrease to 40% B over 10 min
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 147 [M-H]⁻ (hypothetical)
Product Ion (Q3) Specific fragment ion (e.g., m/z 87, corresponding to loss of isocyanic acid and water)

Note: Specific MRM transitions must be determined experimentally by infusing a pure standard of this compound.

Spectrophotometric and Spectroscopic Methods for this compound Determination

Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantification of this compound, although they may have lower specificity. These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte.

A potential method for this compound is adapted from the determination of glyoxylic acid, which shares a similar aldehyde functional group. One such method involves the reaction with phenylhydrazine (B124118) in an acidic medium to form a phenylhydrazone. This product can then be oxidized with an agent like potassium ferricyanide (B76249) to yield a intensely colored formazan (B1609692) dye, which can be measured spectrophotometrically. The specificity of this assay would need to be carefully evaluated, as other aldehydes or ketones in the sample could potentially interfere.

Table 3: Outline of a Phenylhydrazine-Based Spectrophotometric Assay for this compound

Step Procedure
1. Sample Preparation Dilute biological sample as required. Deproteinize if necessary (e.g., with trichloroacetic acid).
2. Reaction Add phenylhydrazine hydrochloride solution and incubate to form the phenylhydrazone.
3. Color Development Add potassium ferricyanide solution in an acidic environment (e.g., HCl) to oxidize the phenylhydrazone to a colored product.
4. Measurement Measure the absorbance at the wavelength of maximum absorbance (λmax) against a reagent blank.

| 5. Quantification | Determine the concentration using a standard curve prepared with known concentrations of this compound. |

Advanced Differential Analysis Techniques for this compound

Advanced differential analysis techniques, primarily within the field of metabolomics, are used to compare the abundance of metabolites like this compound across different experimental groups (e.g., healthy vs. disease, treated vs. untreated). These studies typically employ high-throughput analytical platforms like LC-MS or GC-MS to generate comprehensive metabolic profiles.

The resulting data is complex and requires sophisticated statistical analysis to identify significant changes. Key steps include:

Data Processing: Raw data from the mass spectrometer is processed to align retention times, normalize signal intensities, and identify metabolic features.

Statistical Analysis: Univariate statistical tests (e.g., t-tests, ANOVA) are used to identify individual metabolites that differ significantly between groups. A p-value is calculated to assess the statistical significance, often adjusted for multiple comparisons (e.g., using a False Discovery Rate, FDR). The fold change (FC), which is the ratio of the average abundance between groups, is also calculated to determine the magnitude of the change.

Visualization: The results are often visualized using heat maps, which provide a graphical representation of the changes in metabolite levels across samples.

Table 4: Example of Differential Analysis Output for a Metabolite

Metabolite Fold Change (Disease vs. Control) p-value FDR-adjusted p-value
This compound 2.5 0.008 0.045
Metabolite X 0.4 0.001 0.012
Metabolite Y 1.2 0.350 0.670

This table illustrates how data from a differential metabolomics study might be presented, highlighting metabolites with statistically significant changes.

Method Development for Quantitative this compound Analysis in Biological Matrices

Developing a robust and reliable quantitative method for this compound in complex biological matrices like urine or plasma is a critical process that involves several stages of validation to ensure the accuracy and precision of the results. This process is essential for clinical diagnostic applications and pharmacokinetic studies.

The validation of a quantitative bioanalytical method typically assesses the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the coefficient of determination (r²) should be close to 1.0.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (within the same day) and inter-day (on different days).

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Table 5: Example Validation Summary for a Quantitative LC-MS/MS Method

Validation Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.99 0.998
Lower LOQ S/N > 10, Precision < 20%, Accuracy ±20% 5 ng/mL
Intra-day Precision (RSD) < 15% 4.5 - 8.2%
Inter-day Precision (RSD) < 15% 6.1 - 10.5%
Accuracy (RE%) ± 15% -5.5% to 7.8%
Recovery Consistent and reproducible 85 - 95%
Matrix Effect (RSD) < 15% 9.8%

This table provides an example of the typical results obtained during the validation of a bioanalytical method, which would be necessary to establish a reliable assay for this compound.

Evolutionary Biology of Ureidoglycolic Acid Pathways

Phylogenetic Distribution of Enzymes Involved in Ureidoglycolic Acid Metabolism

The metabolic pathway culminating in this compound is a critical component of purine (B94841) catabolism, and the distribution of its core enzymes across the tree of life reveals a complex evolutionary history. The key enzymes involved are uricase (urate oxidase), allantoinase, and allantoate (B10759256) amidohydrolase (or allantoicase).

Uricase (Urate Oxidase): This enzyme catalyzes the conversion of uric acid to 5-hydroxyisourate. It is widely distributed among bacteria, fungi, plants, and many animals. unipr.itresearchgate.net However, it has been independently lost in several lineages, most notably in hominoid primates (including humans) and birds/reptiles. nih.govnih.govresearchgate.net This loss results in uric acid being the final product of purine metabolism in these groups. researchgate.netnih.govresearchgate.net The inactivation of the uricase gene in hominoids occurred through a series of mutations during the Miocene epoch. nih.govahajournals.org

Allantoinase: This enzyme hydrolyzes allantoin (B1664786) to allantoate. It is found in a wide range of organisms, including bacteria, fungi (like Aspergillus nidulans), plants, fish, and amphibians. unipr.itwikigenes.orgnih.govebi.ac.uknih.gov However, the gene for allantoinase (ALLN) was lost in the common ancestor of all placental mammals. nih.gov While present in amphibians like the bullfrog (Rana catesbeiana), it is absent in most mammals, birds, and reptiles. wikigenes.orgnih.govcore.ac.uk Interestingly, some organisms that can utilize allantoin lack the typical allantoinase gene, suggesting the existence of analogous enzymes, such as the puuE gene product in Pseudomonas aeruginosa. researchgate.net

Allantoate Amidohydrolase (Allantoicase): This enzyme catalyzes the breakdown of allantoate. There are two main types of enzymes that perform this function:

Allantoate amidohydrolase (EC 3.5.3.9): This enzyme hydrolyzes allantoate to ureidoglycolate, ammonia (B1221849), and carbon dioxide. It is predominantly found in plants and green algae. unipr.itcore.ac.uk

Allantoicase (Allantoate amidinohydrolase, EC 3.5.3.4): This enzyme hydrolyzes allantoate to ureidoglycolate and two molecules of urea (B33335). It is present in all five kingdoms and is widespread in the animal kingdom, including fish and amphibians. core.ac.uk However, its activity appears to have been lost during vertebrate evolution, specifically in tetrapods other than amphibians. core.ac.uk Although generally considered lost in mammals, transcripts for allantoicase have been identified in mice and humans, though the resulting mouse enzyme shows low substrate affinity and reduced expression. core.ac.uk

Ureidoglycolate Lyase: This enzyme degrades ureidoglycolate into glyoxylate (B1226380) and urea. It has been identified in various organisms, including bacteria like Escherichia coli and fungi such as Aspergillus nidulans. nih.govuniprot.orguoa.gr While the enzyme activity has been demonstrated in some animals, the specific gene encoding it in metazoa has remained elusive until recent coevolutionary analyses suggested candidates. nih.gov

The following table summarizes the phylogenetic distribution of these key enzymes.

EnzymeBacteriaFungiPlantsFishAmphibiansReptiles/BirdsMammals (non-primate)Hominoids
Uricase PresentPresentPresentPresentPresentAbsentPresentAbsent
Allantoinase PresentPresentPresentPresentPresentAbsentAbsentAbsent
Allantoate Amidohydrolase PresentSomePresentPresentPresentAbsentLow ActivityAbsent
Ureidoglycolate Lyase PresentPresentPresentPresentPresentUnknownUnknownUnknown

Evolutionary Trajectories and Divergence of Purine Catabolism Pathways Across Organisms

The pathway of purine catabolism, which leads to the formation and subsequent breakdown of this compound, has undergone significant divergence throughout evolution, primarily characterized by the successive loss of enzymatic functions in certain lineages. wikigenes.orgnih.gov This has resulted in different end products of purine metabolism across various taxa.

The ancestral pathway, likely present in early eukaryotes, allowed for the complete breakdown of purines to simple nitrogenous compounds like ammonia and glyoxylate. nih.gov This complete pathway is still observed in many bacteria, fungi, and plants, where the nitrogen from purines is recycled for other metabolic needs. unipr.itresearchgate.net

A major evolutionary divergence occurred with the loss of enzymes downstream of uric acid. The inactivation of the uricase gene happened independently in hominoids and in the lineage leading to birds and some reptiles. researchgate.netnih.gov This evolutionary event is a classic example of parallel evolution. The loss of uricase in hominoids, which occurred around 20 million years ago, led to higher serum uric acid levels. ahajournals.orgoup.com Several hypotheses propose potential advantages for this change, such as increased antioxidant capacity, maintenance of blood pressure, and enhanced cognitive function. nih.govresearchgate.netahajournals.org

Following the loss of an upstream enzyme, the functional constraints on the downstream enzymes are removed, often leading to their genetic deterioration and eventual loss. nih.gov This is observed in the hominoid lineage, where the loss of uricase likely triggered the deterioration of the genes for HIU hydrolase and OHCU decarboxylase, the immediate downstream enzymes. nih.govnih.gov

The truncation of the purine degradation pathway is even more ancient in placental mammals, which lost the allantoinase (ALLN) gene. nih.gov This means that for most mammals, allantoin is the final excretory product of purine catabolism. core.ac.uk Further down the pathway, allantoicase activity was lost in most tetrapods, with the exception of amphibians. core.ac.uk

In plants, the pathway is generally complete, leading to the breakdown of allantoate via allantoate amidohydrolase. unipr.itresearchgate.net This allows them to efficiently utilize purine-derived nitrogen.

In contrast, some organisms have evolved alternative pathways. For instance, anaerobic bacteria utilize a different pathway for xanthine (B1682287) degradation. frontiersin.org The evolution of purine alkaloid metabolism in plants represents another divergent path, where purine degradation products are used to synthesize compounds like caffeine. royalsocietypublishing.org

The evolutionary trajectory of purine catabolism can be summarized by the progressive loss of enzymes:

Most invertebrates, fish, and amphibians: Degrade purines to urea and glyoxylate.

Most mammals (non-hominoid): Degrade purines to allantoin. mdpi.com

Hominoids, birds, and some reptiles: Degrade purines only to uric acid. researchgate.netnih.gov

Comparative Genomics and Proteomics of this compound Metabolism in Diverse Taxa

Comparative genomics and proteomics provide powerful tools to understand the evolution and functional diversity of the this compound pathway. By comparing the genes and proteins involved in this pathway across different species, researchers can trace evolutionary histories, identify functional divergences, and even discover novel enzymes.

Gene Loss and Retention: Comparative genomic studies have been instrumental in mapping the loss of key purine catabolism genes. For example, by comparing the genomes of hominoids, birds, and reptiles with those of other vertebrates like teleost fish and amphibians (which have complete pathways), researchers confirmed the independent loss of the uricase (UOX) gene. nih.govnih.gov These studies also revealed that following the inactivation of UOX in hominoids, the immediate downstream genes (HIU hydrolase and OCHU decarboxylase) began to accumulate inactivating mutations, consistent with evolutionary theory. nih.govnih.gov Surprisingly, in birds and reptiles, the UOX locus and some downstream genes are retained and appear to encode proteins, suggesting they may have evolved new functions (neofunctionalization) or optimized pre-existing alternative roles. nih.gov

Discovering Novel Enzymes and Functional Divergence: Genomic context analysis, which examines the neighboring genes of a particular gene, has proven effective in assigning function to uncharacterized genes. figshare.com This approach helped identify puuE as an analog of allantoinase in organisms that lack the standard DAL1 gene but can still metabolize allantoin. researchgate.net Similarly, coevolutionary analysis, which looks for genes that are gained and lost together across species, has helped identify candidate genes for ureidoglycolate lyase (UGL) in metazoans, a long-sought-after enzyme. nih.gov This analysis also highlighted an ancient gene duplication event in eukaryotes that led to the divergence of malate (B86768) synthase and ureidoglycolate lyase, suggesting a link between purine catabolism and the glyoxylate shunt. nih.gov

Proteomic Analyses: Proteomics, the large-scale study of proteins, complements genomic data by providing information on protein expression levels and modifications. In the protozoan pathogen Leishmania donovani, proteomic studies revealed that under purine starvation, the parasite upregulates proteins involved in purine acquisition and catabolism, highlighting its adaptive response to nutrient stress. plos.org In studies of hyperuricemia and gout, proteomic and metabolomic analyses have identified differentially expressed proteins and metabolites, offering insights into the pathological consequences of disrupted purine metabolism. nih.govpeerj.com For example, integrative analysis in a mouse model of ALS has shown significant dysregulation of purine metabolism at both the proteomic and metabolomic levels, suggesting its contribution to the disease's pathogenesis. nih.govshef.ac.uk

The following table presents key research findings from comparative genomic and proteomic studies.

Research AreaKey FindingsOrganisms StudiedReferences
Gene Loss Independent loss of uricase (UOX) gene in hominoids and birds/reptiles.Hominoids, birds, reptiles, fish, amphibians nih.govnih.gov
Gene Deterioration Inactivating mutations found in HIU hydrolase and OCHU decarboxylase genes in hominoids following UOX loss.Hominoids nih.govnih.gov
Neofunctionalization Retention of UOX locus and downstream genes in birds/reptiles suggests potential new functions.Birds, reptiles nih.gov
Novel Enzyme Identification Identification of puuE as an allantoinase analog using logical and phylogenetic analysis.Bacteria (e.g., P. aeruginosa), yeast (S. pombe) researchgate.net
Functional Divergence Malate synthase and ureidoglycolate lyase evolved from an ancient gene duplication, linking purine catabolism and the glyoxylate shunt.Eukaryotes nih.gov
Metabolic Reprogramming Upregulation of purine salvage and catabolic pathway proteins in response to purine starvation.Leishmania donovani plos.org
Disease Pathogenesis Dysregulation of purine metabolism proteins and metabolites identified in models of ALS and in gout.Mice, Humans nih.govpeerj.comshef.ac.uk

Synthetic Biology and Metabolic Engineering of Ureidoglycolic Acid Pathways

Rational Design and Construction of Engineered Metabolic Routes Involving Ureidoglycolic Acid

The rational design of metabolic pathways involving this compound leverages a deep understanding of the enzymes and regulatory networks of purine (B94841) degradation. frontiersin.org This process typically begins with bioinformatic analysis to identify genes encoding the necessary enzymes in various organisms, from bacteria to fungi and plants. plos.org The goal is to construct a functional pathway in a suitable microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, which are well-characterized and amenable to genetic manipulation. d-nb.infonih.gov

A common approach involves the heterologous expression of genes that constitute the desired metabolic route. For instance, to channel flux towards this compound, enzymes upstream of it in the purine degradation pathway are primary targets for engineering. This includes urate oxidase (uricase), which converts uric acid to 5-hydroxyisourate, and subsequent enzymes like allantoinase and allantoicase that lead to the formation of (S)-ureidoglycolate. plos.orgigem.org The construction of these pathways can be done using synthetic expression cassettes with carefully selected promoters and ribosome binding sites to balance enzyme expression levels. d-nb.info

Rational design also considers the native metabolism of the host organism. For example, constructing a pathway for allantoin (B1664786) biosynthesis in E. coli, a precursor to this compound, involved screening for highly efficient urate oxidases and xanthine (B1682287) dehydrogenases and assembling the entire pathway from glucose. nih.gov In some cases, creating fusion proteins or synthetic scaffolds to co-localize sequential enzymes can enhance pathway efficiency by channeling intermediates and preventing their loss to competing pathways. plos.org The design process is often guided by computational models, such as elementary mode analysis, to predict gene knockouts that would enhance the flux towards the desired product.

The table below summarizes key enzymes in the pathway leading to and from this compound, which are central to the rational design of these metabolic routes.

EnzymeReaction CatalyzedOrganism Source ExampleRole in Pathway Engineering
Urate Oxidase (Uricase)Uric acid → 5-HydroxyisourateAspergillus flavus, Candida utilisKey entry point into the ureide pathway from uric acid. igem.org
Allantoinase(S)-Allantoin → Allantoate (B10759256)Streptomyces coelicolor, Saccharomyces cerevisiaeConverts allantoin, a stable intermediate, into allantoate. plos.orgnih.gov
AllantoicaseAllantoate → (S)-Ureidoglycolate + Urea (B33335)Streptomyces coelicolor, Saccharomyces cerevisiaeProduces (S)-ureidoglycolate from allantoate. plos.orgnih.gov
Ureidoglycolate hydrolase / Ureidoglycolase(S)-Ureidoglycolate → Glyoxylate (B1226380) + UreaSaccharomyces cerevisiae, LegumesDegrades ureidoglycolate into useful downstream products. plos.orgoup.com

This table is interactive. Users can sort the columns to better understand the components involved in engineering this compound pathways.

Strategies for Optimizing this compound Production or Degradation in Engineered Microorganisms

Once an engineered pathway involving this compound is constructed, various strategies are employed to optimize its performance, either to maximize the production of this compound itself or to enhance its degradation into downstream products.

Enhancing Precursor Supply and Upstream Flux: To increase the production of this compound, the metabolic flux through the upstream purine biosynthesis and degradation pathways must be enhanced. This can be achieved by:

Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes in the pathway, such as urate oxidase or the enzymes of the de novo purine biosynthesis pathway, can boost the supply of precursors. nih.govnih.gov

Eliminating Feedback Inhibition: The purine biosynthesis pathway is tightly regulated by feedback inhibition from its end products (e.g., AMP, GMP). numberanalytics.comwikipedia.org Engineering enzymes to be resistant to this inhibition or replacing native regulated promoters with strong constitutive promoters can significantly increase the metabolic flow towards inosine (B1671953) monophosphate (IMP), a key precursor for the entire pathway. nih.govresearchgate.net

Blocking Competing Pathways: Deleting genes of competing pathways diverts metabolic resources towards the desired product. For instance, blocking the conversion of IMP to AMP and GMP in Corynebacterium glutamicum led to a 45-fold increase in the intracellular IMP pool, which could then be channeled towards ureide compounds. researchgate.netnih.gov

Optimizing Degradation and Downstream Flux: To optimize the degradation of this compound into valuable products like glyoxylate, downstream pathways must be enhanced. Strategies include:

Overexpression of Degrading Enzymes: Increasing the cellular concentration of enzymes like ureidoglycolate hydrolase can accelerate the conversion of this compound. plos.org

Managing Toxic Intermediates: The degradation of this compound produces glyoxylate, which can be toxic to cells if it accumulates. plos.org Therefore, enhancing the glyoxylate assimilation pathway, such as the glyoxylate shunt (involving isocitrate lyase and malate (B86768) synthase), is a critical optimization strategy. researchgate.netnih.gov Deleting transcriptional repressors of this shunt (e.g., iclR in E. coli) can activate it. researchgate.net

Process Optimization: Fermentation conditions such as pH, temperature, and media composition are optimized to maximize enzyme activity and cell viability. researchgate.net For example, statistical methods like Response Surface Methodology (RSM) can be used to find the optimal conditions for the production of pathway enzymes like uricase. researchgate.net

The following table outlines common genetic and process-level optimization strategies.

StrategyTargetDesired OutcomeExample
Promoter Engineeringpur operon genesRelease feedback inhibitionEnhance flux to IMP for ureide synthesis. researchgate.net
Gene DeletionpurA, guaBABlock competing pathwaysIncrease IMP accumulation. nih.gov
Gene DeletioniclRActivate glyoxylate shuntEnhance detoxification and utilization of glyoxylate. researchgate.net
Process OptimizationpH, media componentsMaximize enzyme production/activityIncreased uricase production in Pseudomonas aeruginosa. researchgate.net

This interactive table allows users to explore different optimization strategies applied to the this compound pathway.

Applications in Biosynthesis of Downstream Metabolites via this compound Intermediates

The engineered degradation of this compound is a promising platform for the biosynthesis of valuable downstream metabolites, primarily derived from its breakdown product, glyoxylate. Glyoxylate is a versatile C2 building block that can be channeled into central carbon metabolism to produce a range of chemicals.

Production of C4 Dicarboxylic Acids: The glyoxylate cycle, which consumes glyoxylate and acetyl-CoA to produce malate and succinate (B1194679), is a primary target for engineering. By enhancing this cycle, microorganisms can be engineered to produce C4 dicarboxylic acids, which are important platform chemicals.

Succinate: Adaptive laboratory evolution and genetic engineering of E. coli have linked the anaerobic allantoin degradation pathway (which proceeds via ureidoglycolate and glyoxylate) to increased succinate production during glycerol (B35011) fermentation. asm.org Engineering the glyoxylate pathway by overexpressing enzymes like isocitrate lyase is a key strategy for succinate production. nih.gov

Production of Amino Acids: Glyoxylate and its downstream products can serve as precursors for amino acid biosynthesis.

L-Threonine: The glyoxylate shunt can be engineered to increase the pool of oxaloacetate, a precursor for the aspartate family of amino acids, which includes L-threonine. Combining the engineering of the glyoxylate shunt with the L-threonine biosynthesis pathway has been shown to significantly increase L-threonine production in E. coli. researchgate.net

Production of Other Organic Acids:

Glycolic Acid: Glyoxylate can be directly reduced to glycolic acid by a glyoxylate reductase. Engineering strategies involve reinforcing the glyoxylate cycle, deleting competing pathways (e.g., malate synthase to prevent glyoxylate conversion to malate), and overexpressing a glyoxylate reductase. nih.govresearchgate.net This has been successfully demonstrated in S. cerevisiae and E. coli.

Glyoxylate: While it is an intermediate, there is also interest in producing glyoxylate itself. This involves enhancing the upstream pathway to ureidoglycolate and its subsequent cleavage, while simultaneously knocking out pathways that consume glyoxylate. mdpi.com

The breakdown of this compound provides a direct link from nitrogen-rich purines to the central carbon metabolism, opening up synthetic routes to a variety of bio-based products.

Q & A

Q. What are the primary biochemical pathways involving ureidoglycolic acid, and how can researchers experimentally validate its role in these pathways?

this compound (UGA) is a substrate for ureidoglycolate dehydrogenase (UGDH) in purine metabolism, converting it to glyoxylic acid and urea . To validate its role, researchers should:

  • Use enzyme activity assays (e.g., spectrophotometric monitoring of NADH production during UGDH catalysis) .
  • Employ isotopic labeling (e.g., ¹⁴C or ¹³C) to trace UGA's metabolic fate in microbial or plant models .
  • Compare wild-type and mutant strains (e.g., UGDH-deficient E. coli) to confirm pathway dependencies .

Q. What experimental protocols are recommended for synthesizing and characterizing this compound in laboratory settings?

  • Synthesis : UGA can be enzymatically derived from allantoic acid using microbial lysates (e.g., Delftia acidovorans or E. coli) under controlled pH (6.5–7.5) and temperature (30–37°C) .
  • Characterization :
  • Purity assessment via HPLC with UV detection (λ = 210 nm) .
  • Structural confirmation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS; exact mass = 134.0368 Da) .
  • Quantification via enzymatic assays coupled with colorimetric urea detection .

Q. How can researchers ensure reproducibility when studying this compound’s stability under varying physiological conditions?

  • Conduct stability tests across pH gradients (3.0–9.0) and temperatures (4–40°C), monitoring degradation via LC-MS .
  • Document buffer compositions (e.g., phosphate vs. Tris-based) and storage conditions (e.g., anaerobic vs. aerobic) to minimize variability .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving contradictions in reported kinetic parameters of ureidoglycolate dehydrogenase?

Discrepancies in Kₘ and Vₘₐₓ values for UGDH may arise from assay conditions (e.g., substrate concentrations, pH). To address this:

  • Use isothermal titration calorimetry (ITC) to measure binding affinities independently of enzyme activity .
  • Compare data across orthogonal methods (e.g., stopped-flow kinetics vs. steady-state assays) .
  • Perform meta-analyses of published datasets to identify outliers and methodological biases .

Q. How can researchers design experiments to differentiate between abiotic and enzymatically driven degradation of this compound in complex biological matrices?

  • Control experiments : Incubate UGA in sterile buffer vs. cell lysates with/without protease inhibitors .
  • Isotopic tracing : Use ¹⁵N-labeled UGA to distinguish enzymatic urea release from non-enzymatic hydrolysis .
  • Inhibitor studies : Apply UGDH-specific inhibitors (e.g., allopurinol analogs) and quantify residual activity .

Q. What computational and experimental strategies are optimal for elucidating the stereochemical specificity of this compound in enzyme-substrate interactions?

  • Molecular docking : Model (S)-UGA (the biologically active enantiomer) into UGDH’s active site using software like AutoDock Vina .
  • Chiral chromatography : Separate enantiomers via HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) .
  • Site-directed mutagenesis : Modify UGDH residues predicted to interact with UGA’s stereocenter and assay activity changes .

Q. How should researchers approach contradictory findings regarding this compound’s role in oxidative stress pathways?

  • Multi-omics integration : Correlate UGA levels (via metabolomics) with transcriptomic/proteomic data on oxidative stress markers (e.g., SOD, catalase) .
  • Redox profiling : Measure glutathione ratios and ROS levels in UGA-treated vs. untreated cells .
  • Cross-species validation : Test hypotheses in divergent models (e.g., plants, bacteria, mammals) to identify conserved vs. context-specific roles .

Methodological Guidelines

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Use nonlinear regression (e.g., log-logistic models) to estimate EC₅₀ values .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
  • Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers optimize protocols for detecting this compound in low-abundance biological samples?

  • Employ derivatization agents (e.g., dansyl chloride) to enhance MS/MS sensitivity .
  • Use solid-phase extraction (SPE) for sample cleanup, minimizing matrix effects .
  • Validate limits of detection (LOD) and quantification (LOQ) via serial dilutions in relevant biological fluids .

Q. What criteria should guide the selection of model organisms for studying this compound metabolism?

  • Prioritize organisms with annotated UGA pathways (e.g., Arabidopsis for plants, E. coli for bacteria) .
  • Assess genetic tractability (e.g., CRISPR/Cas9-editing compatibility) for mechanistic studies .
  • Consider ecological relevance (e.g., nitrogen-fixing microbes in soil vs. mammalian systems) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.